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molecular formula C7H7IO B1584928 2-Iodobenzyl alcohol CAS No. 5159-41-1

2-Iodobenzyl alcohol

Cat. No. B1584928
M. Wt: 234.03 g/mol
InChI Key: WZCXOBMFBKSSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530648B2

Procedure details

To a mixture of (2-iodophenyl)methanol [5159-41-1] (1.50 g, 6.41 mmol), 1H-1,2,3-triazole (0.797 g, 11.54 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine [68737-65-5] (0.091 g, 0.641 mmol) and Cs2CO3 (3.76 g, 11.54 mmol) in DMF (15 mL), CuI (0.61 g, 3.20 mmol) was added and the reaction mixture was stirred for 20 min at 120° C. and 15 min at 160° C. in the microwave. The reaction mixture was cooled to rt and filtered to remove the solids. The filtrate was concentrated under reduced pressure. The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane) to yield the title compound (1.46 g, 64%). [1H NMR (400 MHz, DMSO-d6) ♀ ppm 8.10 (s, 2H), 7.74 (d, J=7.53 Hz, 1H), 7.61 (dd, J=8.03, 1.25 Hz, 1H), 7.52 (td, J=7.53, 1.25 Hz, 1H), 7.44 (m, 1H), 5.26 (t, J=5.40 Hz, 1H), 4.59 (d, J=5.02 Hz, 2H); LCMS RtA=0.68, [M+H]+=176.1].
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.797 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
0.091 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][OH:9].[NH:10]1[CH:14]=[CH:13][N:12]=[N:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.[Cu]I.CN[C@@H]1CCCC[C@H]1NC>[N:10]1[N:11]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:8][OH:9])[N:12]=[CH:13][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CO
Name
Quantity
0.797 g
Type
reactant
Smiles
N1N=NC=C1
Name
Cs2CO3
Quantity
3.76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
0.61 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.091 g
Type
catalyst
Smiles
CN[C@H]1[C@@H](CCCC1)NC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 20 min at 120° C. and 15 min at 160° C. in the microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash-column chromatography over silicagel (eluent: gradient 10%-100% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N=1N(N=CC1)C1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 130%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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